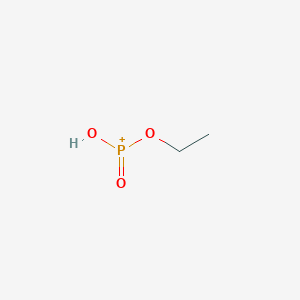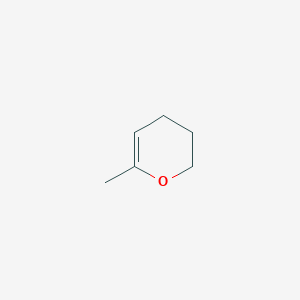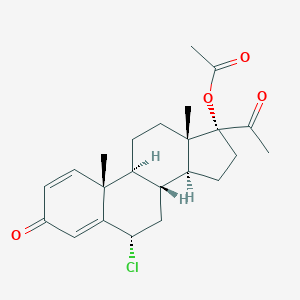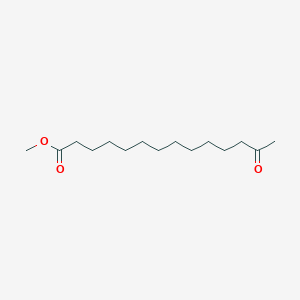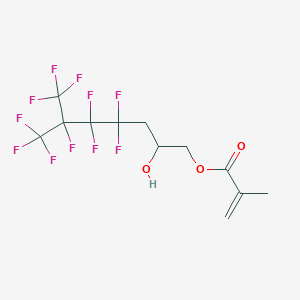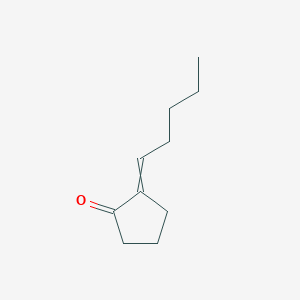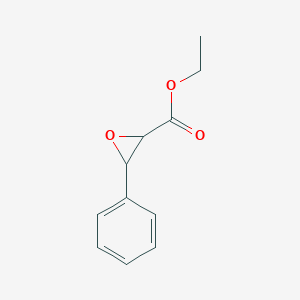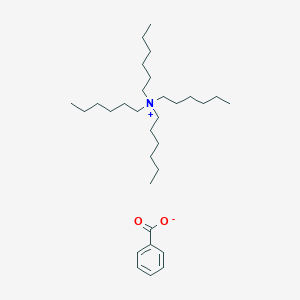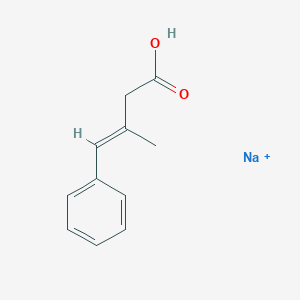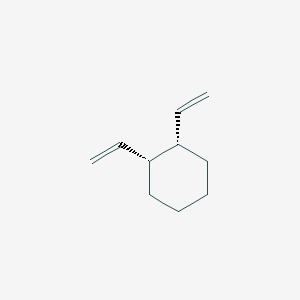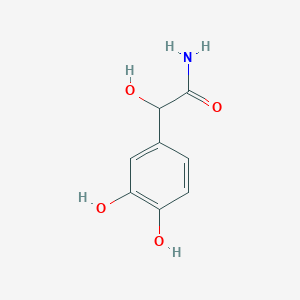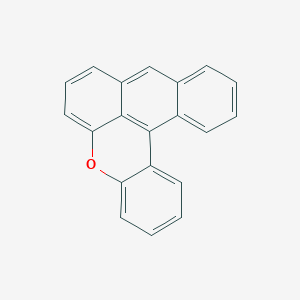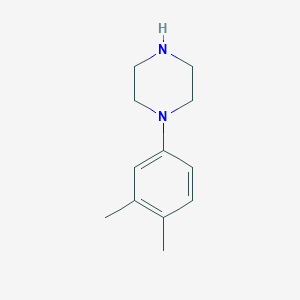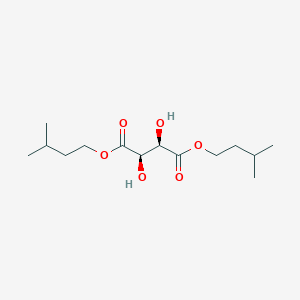
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate, also known as dimethyl tartrate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless, odorless, and crystalline substance that is soluble in water, ethanol, and ether.
Mécanisme D'action
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a chiral compound that exhibits different biological activities depending on its stereochemistry. The (2R,3R) isomer has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition leads to an increase in insulin secretion and a decrease in blood glucose levels.
Effets Biochimiques Et Physiologiques
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have various biochemical and physiological effects, including:
1. Anti-diabetic activity: The (2R,3R) isomer of bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-diabetic activity by inhibiting the activity of DPP-IV.
2. Anti-inflammatory activity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antioxidant activity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have antioxidant activity by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has several advantages and limitations for lab experiments, including:
Advantages:
1. High purity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be synthesized with high purity, which is essential for scientific research.
2. Versatility: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be used in various scientific research applications, including chiral synthesis, drug delivery, and polymer synthesis.
Limitations:
1. Cost: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a relatively expensive compound, which can limit its use in scientific research.
2. Limited solubility: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has limited solubility in some solvents, which can limit its use in certain scientific research applications.
Orientations Futures
There are several future directions for research on bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate, including:
1. Development of new drug delivery systems: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has potential as a drug delivery agent, and future research could focus on developing new drug delivery systems that utilize this compound.
2. Investigation of other biological activities: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-diabetic, anti-inflammatory, and antioxidant activities, but its potential for other biological activities has not been fully explored.
3. Synthesis of new derivatives: Future research could focus on synthesizing new derivatives of bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate with improved properties for scientific research applications.
Conclusion:
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a unique and versatile compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to the development of new drug delivery systems, the investigation of other biological activities, and the synthesis of new derivatives with improved properties.
Méthodes De Synthèse
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be synthesized through the esterification of tartaric acid with methanol in the presence of a catalyst. The reaction proceeds at a temperature of 60-70°C for several hours, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used in various scientific research applications, including:
1. Chiral synthesis: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a chiral compound that has been used as a chiral auxiliary in the synthesis of other chiral compounds.
2. Drug delivery: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used as a drug delivery agent due to its ability to form inclusion complexes with various drugs.
3. Polymer synthesis: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used as a monomer in the synthesis of biodegradable polymers.
Propriétés
Numéro CAS |
16016-41-4 |
|---|---|
Nom du produit |
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate |
Formule moléculaire |
C14H26O6 |
Poids moléculaire |
290.35 g/mol |
Nom IUPAC |
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3/t11-,12-/m1/s1 |
Clé InChI |
VOBHVQRBBHSZAZ-VXGBXAGGSA-N |
SMILES isomérique |
CC(C)CCOC(=O)[C@@H]([C@H](C(=O)OCCC(C)C)O)O |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |
SMILES canonique |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |
Autres numéros CAS |
16016-41-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



